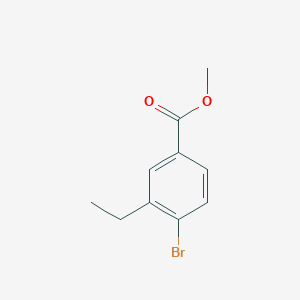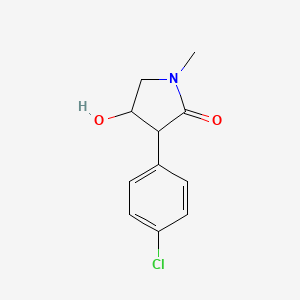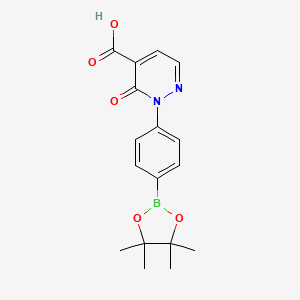
Methyl 4-bromo-3-ethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-3-ethylbenzoate is an organic compound belonging to the class of aromatic esters It is characterized by a benzene ring substituted with a bromine atom at the fourth position, an ethyl group at the third position, and a methyl ester group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-ethylbenzoate typically involves the bromination of 3-ethylbenzoic acid followed by esterification. One common method is:
Bromination: 3-ethylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the para position relative to the carboxyl group.
Esterification: The resulting 4-bromo-3-ethylbenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination and esterification steps but optimized for large-scale production with controlled reaction conditions and efficient separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-3-ethylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The ethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed
Nucleophilic Substitution: Formation of 4-azido-3-ethylbenzoate or 4-thiocyanato-3-ethylbenzoate.
Oxidation: Formation of 4-bromo-3-carboxybenzoate.
Reduction: Formation of 4-bromo-3-ethylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-3-ethylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of photoactive materials and polymers due to its aromatic structure and functional groups.
Biological Studies: It is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-3-ethylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromoethyl group.
Uniqueness
Methyl 4-bromo-3-ethylbenzoate is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents makes it a valuable intermediate in organic synthesis and material science.
Eigenschaften
Molekularformel |
C10H11BrO2 |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
methyl 4-bromo-3-ethylbenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
BQFYJRUXPFOBOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol](/img/structure/B13662160.png)



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13662190.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)

![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)
![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)


